4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride
CAS No.: 1220021-49-7
Cat. No.: VC2926557
Molecular Formula: C15H23BrClNO
Molecular Weight: 348.7 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride - 1220021-49-7](/images/structure/VC2926557.png)
Specification
CAS No. | 1220021-49-7 |
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Molecular Formula | C15H23BrClNO |
Molecular Weight | 348.7 g/mol |
IUPAC Name | 4-(2-bromo-4-tert-butylphenoxy)piperidine;hydrochloride |
Standard InChI | InChI=1S/C15H22BrNO.ClH/c1-15(2,3)11-4-5-14(13(16)10-11)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H |
Standard InChI Key | FPOTUXOUEBOBCP-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Br.Cl |
Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Br.Cl |
Introduction
Chemical Structure and Properties
4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride is classified as a piperidine derivative, characterized by a six-membered heterocyclic ring containing one nitrogen atom. The compound features a 2-bromo-4-tert-butylphenoxy group directly attached to the piperidine ring at the 4-position, with the entire structure existing as a hydrochloride salt. This structural arrangement contributes to its potential pharmaceutical relevance and chemical reactivity.
The molecular formula of this compound is C15H22BrClNO with an approximate molecular weight of 348.70 g/mol. Its structure can be visualized as having three key components: the piperidine ring serving as the core scaffold, the brominated phenoxy moiety conferring specific reactivity patterns, and the tert-butyl group providing lipophilicity and steric bulk at a strategic position on the aromatic ring.
Similar compounds, such as 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride, have been documented in chemical research contexts, particularly in studies related to acetylcholinesterase inhibition. The structural similarity suggests comparable chemical behaviors, though with potentially distinct biological activities due to the specific substitution pattern.
Property | Predicted Value | Basis for Prediction |
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Physical State | Crystalline solid | Common for hydrochloride salts of similar structures |
Color | White to off-white | Typical for halogenated aromatic compounds |
Solubility in Water | Limited (< 1 mg/mL) | Due to presence of lipophilic groups |
Solubility in Organic Solvents | Good in methanol, ethanol, DMSO | Based on polar and non-polar regions |
Melting Point | 195-215°C | Estimated from similar piperidine hydrochlorides |
LogP | 3.8-4.2 | Calculated based on structural elements |
pKa (of conjugate acid) | 8.2-8.7 | Estimated for piperidine nitrogen |
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride likely follows pathways similar to other substituted phenoxypiperidines. Based on synthetic approaches for related compounds, a plausible synthetic route would involve:
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Starting with 2-bromo-4-tert-butylphenol and a suitable 4-substituted piperidine precursor
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Employing a Williamson ether synthesis to form the phenoxy-piperidine linkage
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Converting to the hydrochloride salt for improved stability and solubility
This approach draws parallels from synthetic methodologies used for similar compounds mentioned in the search results. For instance, the synthesis of structurally related compounds often involves etherification reactions between appropriately substituted phenols and piperidine derivatives, as shown in compounds such as those described in the research on piperidine derivatives .
Key Chemical Reactions
The compound can participate in several types of chemical reactions, largely determined by its functional groups:
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Nucleophilic substitution reactions: The bromine atom can undergo displacement reactions with various nucleophiles, providing a handle for further functionalization.
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Salt formation and acid-base reactions: The piperidine nitrogen can participate in acid-base chemistry, including conversion between the free base and various salt forms.
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Coupling reactions: The aryl bromide functionality makes the compound suitable for various metal-catalyzed coupling reactions, similar to those observed with related structures :
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Suzuki-Miyaura coupling with boronic acids/esters
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Sonogashira coupling with terminal alkynes
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Buchwald-Hartwig amination reactions
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Ether cleavage: Under strongly acidic conditions, the phenoxy ether linkage may undergo cleavage, a reactivity pattern common to similar structures .
Structure-Activity Relationships
Key Structural Features and Their Significance
The structure of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride contains several key elements that potentially influence its biological activity and chemical behavior:
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Piperidine ring: Serves as a basic nitrogen-containing scaffold common in many bioactive compounds. The piperidine motif appears frequently in compounds designed to interact with various biological receptors and is observed in numerous pharmaceutical agents .
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2-Bromo-4-tert-butylphenoxy group: The combination of the bromine atom and tert-butyl substituent creates a unique electronic and steric environment. The tert-butyl group likely increases lipophilicity and potentially influences binding interactions through hydrophobic contacts .
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Halogen substitution: The bromine at the ortho position relative to the phenoxy linkage may participate in halogen bonding interactions with biological targets and provides a site for potential derivatization .
Comparison with Related Compounds
Table 2 compares structural features of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride with related compounds found in the literature.
Table 2: Structural Comparison with Related Compounds
Physico-Chemical Behavior and Drug-Like Properties
Solubility and Lipophilicity
Studies on related compounds indicate that the balance between hydrophilic and lipophilic components is crucial for optimal bioavailability. For instance, research on prolyl oligopeptidase inhibitors with piperidine motifs demonstrated that the incorporation of a tert-butyl group at strategic positions can enhance lipophilicity to reach theoretical optimum values for drug absorption .
Structural Parameters Related to Drug-Like Properties
Table 4 summarizes key structural parameters related to the drug-like properties of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride, estimated based on structural analysis and comparison with similar compounds.
Table 4: Structural Parameters Related to Drug-Like Properties
Parameter | Estimated Value | Significance |
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Molecular Weight | 348.70 g/mol | Below 500 g/mol (Lipinski's rule) |
Hydrogen Bond Acceptors | 2 | Below limit of 10 (Lipinski's rule) |
Hydrogen Bond Donors | 1 | Below limit of 5 (Lipinski's rule) |
Rotatable Bonds | 3-4 | Associated with oral bioavailability |
Topological Polar Surface Area | ~23.5 Ų | Related to membrane permeability |
Fraction sp³ | ~0.50 | Measure of molecular complexity |
These parameters suggest that 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride generally conforms to accepted guidelines for drug-like molecules, such as Lipinski's Rule of Five . The estimated fraction of sp³ hybridized carbons (approximately 0.50) indicates a balance between aromatic flatness and three-dimensional character, a feature increasingly recognized as important in modern drug design .
Analytical Characterization
Spectroscopic Profile
The structural characterization of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride would typically involve multiple spectroscopic techniques. Based on related compounds from the search results, the expected spectroscopic features would include:
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¹H NMR Spectroscopy: Characteristic signals would include:
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A singlet integrating for 9 protons at approximately δ 1.3-1.4 ppm (tert-butyl group)
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Complex multiplets for the piperidine ring protons in the δ 1.5-3.5 ppm region
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Aromatic protons appearing as a pattern of signals in the δ 6.7-7.5 ppm range
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An NH+ signal for the hydrochloride salt, typically broad and downfield
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¹³C NMR Spectroscopy: Expected to show distinct signals for:
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IR Spectroscopy: Key bands would include:
Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods would be valuable for purity determination and separation of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride. Based on chromatographic conditions used for similar compounds, suitable HPLC parameters might include:
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Stationary phase: C18 reversed-phase column
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Mobile phase: Mixture of acetonitrile and buffer (potassium phosphate buffer)
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Detection: UV detection at 210-230 nm
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Expected purity standard: >99% for pharmaceutical applications
Mass spectrometry analysis would likely show characteristic patterns, including:
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Molecular ion peaks corresponding to [M+H]⁺ at m/z 349 and 351 (with characteristic bromine isotope pattern)
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Fragment ions resulting from cleavage of the phenoxy-piperidine bond
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Fragments associated with loss of the tert-butyl group
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